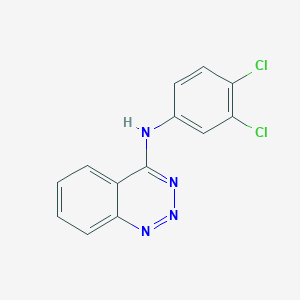

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)17-19-18-13/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMSJSYEYLCARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the benzotriazine ring. One common method involves the use of phosgene to convert 3,4-dichloroaniline into an isocyanate intermediate, which is then reacted with hydrazine to form the desired benzotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine has been investigated for its anticancer properties. The compound is structurally related to tirapazamine, a bioreductive hypoxic cytotoxin that selectively targets hypoxic tumor cells. Research indicates that compounds with similar structures exhibit enhanced cytotoxicity under low oxygen conditions, making them candidates for cancer therapy .

Case Study: Tirapazamine Analogues

A study evaluated various benzotriazine derivatives, including this compound, for their ability to induce apoptosis in cancer cell lines. The results showed that certain derivatives had IC50 values in the nanomolar range against hypoxic cells, indicating strong potential for further development as anticancer agents .

1.2 Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Material Science Applications

2.1 Photostability and UV Absorption

This compound is being explored for its photostability properties in material science applications. Its ability to absorb UV light makes it a candidate for use in protective coatings and polymers .

Case Study: UV Absorbing Coatings

Research conducted on polymer composites incorporating this compound showed enhanced UV protection compared to standard coatings. The addition of this compound increased the durability of the coatings under prolonged UV exposure .

Synthesis and Structure-Activity Relationship

Understanding the synthesis of this compound is crucial for its application development. The compound can be synthesized through multi-step reactions involving benzotriazine precursors and chlorinated phenyl groups.

Synthesis Overview:

- Starting Materials: Benzoyl chloride and 3,4-dichloroaniline.

- Reactions:

- Formation of benzotriazine ring through cyclization.

- Subsequent amination to introduce the amine group.

Structure-Activity Relationship (SAR) studies indicate that modifications at the aromatic ring can significantly affect the biological activity of the compound . For instance:

- Substituents at specific positions (ortho or para) can enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

Key Compounds :

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine

- Structure : Combines a dichlorophenyl-indazole scaffold with a trifluoromethylquinazoline group.

- Properties : Enhanced lipophilicity due to trifluoromethyl and methoxy groups.

- Synthesis Yield : 68% .

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Structure : Dichlorophenyl-ethylamine with pyrrolidine and methyl substituents.

- Applications : Studied as a σ-receptor ligand, highlighting the role of dichlorophenyl groups in receptor binding .

4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula C₁₂H₈Cl₂N₄.

Key Observations :

- Electronic Effects : The benzotriazine core in the target compound is more electron-deficient than quinazoline or oxadiazole, influencing reactivity in cross-coupling reactions .

- Substituent Diversity : Methoxy and trifluoromethyl groups in quinazoline derivatives enhance solubility and metabolic stability compared to the unsubstituted benzotriazine .

- Biological Relevance : Dichlorophenyl-containing compounds like BD 1008 demonstrate the importance of halogenated aryl groups in modulating receptor interactions .

NMR Spectral Comparisons

- This compound : Expected ¹H NMR signals for aromatic protons (δ 7.2–8.5 ppm) and ¹³C NMR peaks for triazine carbons (δ 150–160 ppm).

- Contrast with Analogues : Quinazoline derivatives show downfield shifts for CF₃ (δ ~120 ppm in ¹³C) and methoxy groups (δ ~55 ppm), absent in the benzotriazine compound .

Biological Activity

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound features a benzotriazine core with a dichlorophenyl substituent. The synthesis typically involves the reaction of 3,4-dichloroaniline with various reagents to form the benzotriazine ring. A common method includes using phosgene to convert 3,4-dichloroaniline into an isocyanate intermediate, which is then reacted with hydrazine to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various strains of bacteria and fungi. For instance, derivatives with similar structures have demonstrated significant activity against Mycobacterium tuberculosis and other pathogens .

The biological activity of this compound may be attributed to its ability to modulate specific receptors and enzymes. Notably, it has been studied as a potential modulator of GPR139, a receptor involved in several physiological processes. This modulation could lead to therapeutic applications in treating disorders linked to GPR139 . Additionally, compounds within the benzotriazine class are known to inhibit enzymes like α-glucosidase, suggesting roles in managing metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimycobacterial Activity : A study evaluated various substituted benzotriazines for their antimycobacterial properties. While many derivatives showed inactivity, some exhibited moderate activity against clinical isolates of M. kansasii .

- Anticancer Potential : Research on benzotriazine derivatives has indicated potential anticancer effects through mechanisms involving oxidative stress and radical formation upon one-electron reduction . This suggests that this compound may also possess similar properties.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine and related derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, amination of benzotriazine scaffolds with 3,4-dichloroaniline derivatives under reflux conditions using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) . Optimizing stoichiometry (1:1.2 molar ratio of benzotriazine to amine) and reaction time (12–24 hours) improves yields. Intermediate purification via silica gel chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl and benzotriazine moieties) and NH protons (δ 9.5–10.5 ppm, broad singlet). Carbon signals for dichlorophenyl C-Cl groups appear at δ 120–130 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.

- IR Spectroscopy : Stretch frequencies for C-Cl (550–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address low reaction yields during the synthesis of this compound analogs?

- Methodological Answer : Low yields (e.g., 27–38% in some cases ) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance coupling efficiency .

- Solvent Effects : Switch from DMF to THF or toluene to reduce side reactions.

- Temperature Control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .

Q. What approaches resolve stereochemical complexities in N-(3,4-dichlorophenyl) derivatives, such as diastereomer formation?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/ethanol gradients to separate enantiomers (>99% ee achievable) .

- Crystallographic Analysis : Single-crystal X-ray diffraction confirms absolute configuration. For example, trans-4-(3,4-dichlorophenyl)-tetrahydro-napthalenamine was resolved using this method .

- Dynamic NMR : Monitor isomerization kinetics in solution to assess thermodynamic stability of stereoisomers .

Q. How should contradictory bioactivity data between studies be systematically analyzed?

- Methodological Answer :

- Purity Validation : Use HPLC (≥99.5% purity) to rule out impurities affecting bioactivity .

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature). For example, discrepancies in enzyme inhibition data may arise from varying assay protocols .

- Metabolite Interference : Test for metabolites (e.g., 3,4-dichloroaniline) using LC-MS to identify false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.